2-chloro-4,6-difluoro-1H-1,3-benzodiazole
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Overview
Description
2-chloro-4,6-difluoro-1H-1,3-benzodiazole is a heterocyclic compound with the molecular formula C7H3ClF2N2 and a molecular weight of 188.56 g/mol . It is characterized by the presence of chlorine and fluorine atoms attached to a benzodiazole ring, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,6-difluoro-1H-1,3-benzodiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-difluoroaniline with a suitable diazotizing agent, followed by cyclization to form the benzodiazole ring . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,6-difluoro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-chloro-4,6-difluoro-1H-1,3-benzodiazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-4,6-difluoro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the functional groups attached to it. The exact pathways involved may vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1H-1,3-benzodiazole
- 4,6-difluoro-1H-1,3-benzodiazole
- 2-chloro-4-fluoro-1H-1,3-benzodiazole
Uniqueness
2-chloro-4,6-difluoro-1H-1,3-benzodiazole is unique due to the presence of both chlorine and fluorine atoms on the benzodiazole ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C7H3ClF2N2 |
---|---|
Molecular Weight |
188.56 g/mol |
IUPAC Name |
2-chloro-4,6-difluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H3ClF2N2/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H,(H,11,12) |
InChI Key |
IJIPANRQAMAEJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Cl)F)F |
Origin of Product |
United States |
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